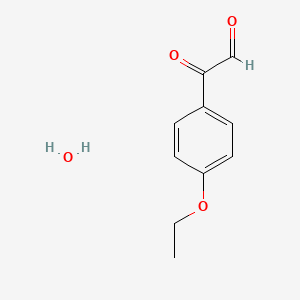

2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3.H2O/c1-2-13-9-5-3-8(4-6-9)10(12)7-11;/h3-7H,2H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPPJAZZBMWHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661715 | |

| Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189873-72-0 | |

| Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate chemical properties

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1189873-72-0), a versatile bifunctional chemical intermediate. The document delineates its core physicochemical properties, plausible synthetic routes, characteristic reactivity, and significant applications across various scientific domains. Tailored for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical insights, emphasizing the compound's role as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.

Introduction & Strategic Importance

This compound belongs to the class of phenylglyoxals, which are aromatic α-ketoaldehydes. Its structure is characterized by a 4-ethoxy-substituted phenyl ring attached to a glyoxal moiety. In its common commercial and laboratory form, the terminal aldehyde is hydrated to a stable geminal diol. This hydration significantly influences the compound's stability, handling characteristics, and solubility, making it more manageable than its anhydrous counterpart.[1]

The strategic importance of this molecule lies in its dual reactivity. The ketone and the hydrated aldehyde functionalities serve as handles for a wide array of chemical transformations. The electron-donating ethoxy group on the aromatic ring further modulates its reactivity and provides a site for potential modification. Consequently, it serves as a crucial intermediate in the synthesis of diverse molecular scaffolds, finding utility in fields ranging from medicinal chemistry to material science.[1] Researchers value its stability and reactivity, which enable the creation of various derivatives for agrochemical and pharmaceutical development.[1]

Physicochemical & Structural Properties

A thorough understanding of the compound's properties is critical for its effective use in synthesis and research.

Key Property Summary

| Property | Value | Source(s) |

| CAS Number | 1189873-72-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ (hydrated form) | [3][4] |

| Molecular Weight | 196.20 g/mol | [1][4] |

| Appearance | Light yellow crystalline powder / Solid | [1][4] |

| Purity | Typically ≥95-99% (by HPLC) | [1][4] |

| Storage Conditions | Sealed, dry, at 2-8 °C | [1][2] |

Structural Elucidation

The molecule exists in equilibrium between its anhydrous α-ketoaldehyde form and its more stable hydrated gem-diol form. The presence of the electron-withdrawing α-keto group enhances the electrophilicity of the aldehyde carbon, favoring the formation of the hydrate in the presence of water.

Caption: Equilibrium between anhydrous and hydrated forms.

Spectroscopic Signature Analysis: While specific spectral data requires experimental acquisition, the structure allows for predictable signatures crucial for quality control and reaction monitoring:

-

¹H NMR: Expect signals for the aromatic protons (two doublets, AA'BB' system), a quartet and a triplet for the ethoxy group, a singlet for the methine proton of the gem-diol, and a broad singlet for the two hydroxyl protons of the diol. In the anhydrous form, a characteristic downfield singlet for the aldehydic proton (~9-10 ppm) would be visible.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the ethoxy carbons, the ketone carbonyl (~190-200 ppm), and the hydrated aldehyde carbon (gem-diol, ~90-95 ppm) are expected.

-

IR Spectroscopy: Key stretches would include a strong C=O band for the ketone (~1680 cm⁻¹), C-O-C stretches for the ether, and a broad O-H stretch (~3200-3500 cm⁻¹) confirming the hydrated form.

Synthesis and Purification Protocol

While numerous suppliers provide this reagent, understanding its synthesis is valuable for specialized applications or when custom synthesis is required. A plausible and robust laboratory-scale synthesis can be achieved via the oxidation of a readily available precursor.

Proposed Synthetic Pathway: Selenium Dioxide Oxidation

The oxidation of α-methylenyl ketones to 1,2-dicarbonyl compounds is a classic transformation efficiently achieved with selenium dioxide (SeO₂). The synthesis of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde can thus start from 4'-ethoxyacetophenone.

Causality: SeO₂ is the reagent of choice due to its high selectivity for the oxidation of the α-carbon of the ketone without significantly affecting the activated aromatic ring, unlike stronger oxidants like KMnO₄ or CrO₃. Dioxane is often used as a solvent as it is relatively inert and solubilizes both the organic substrate and SeO₂ upon heating.

Caption: Synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4'-ethoxyacetophenone (1 eq.) and selenium dioxide (1.1 eq.) in a 10:1 mixture of dioxane and water.

-

Heating: Heat the mixture to reflux (approximately 100-101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of celite.

-

Extraction: The filtrate is transferred to a separatory funnel and extracted with ethyl acetate (3x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Concentration: The solvent is removed under reduced pressure to yield the crude product, which typically solidifies upon standing as the hydrate.

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the light yellow crystalline product.[1]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its dicarbonyl nature, making it a powerful electrophile for building complex heterocyclic systems and other molecular architectures.

Key Reactions: Quinoxaline Synthesis

A hallmark reaction of phenylglyoxals is their condensation with 1,2-diamines to form quinoxalines. This reaction is often used as a definitive test for the 1,2-dicarbonyl functionality and is a cornerstone of heterocyclic chemistry.

Mechanism: The reaction proceeds via a double condensation. One of the amino groups of the diamine attacks one of the carbonyls (typically the more reactive aldehyde), followed by intramolecular cyclization and dehydration to form the stable aromatic quinoxaline ring system.

Caption: Formation of a quinoxaline derivative.

Broad Spectrum of Applications

The compound's versatile structure makes it a valuable asset in several R&D areas:

-

Pharmaceutical Synthesis: It serves as a key building block for synthesizing larger molecules with potential biological activity, particularly in the development of anti-inflammatory and analgesic drugs.[1]

-

Biochemical Research: Utilized in studies related to enzyme inhibition and metabolic pathways, where the dicarbonyl moiety can interact with active site residues.[1]

-

Drug Delivery: The inherent hydrating properties can be leveraged to improve the solubility and bioavailability of certain drug formulations.[1]

-

Material Science: It can be incorporated into polymer backbones or used as a cross-linking agent to enhance properties like thermal stability and mechanical strength.[1]

-

Flavor & Fragrance: Finds use in the formulation of unique flavoring agents and fragrances.[1]

-

Analytical Chemistry: Employed as a derivatization reagent in analytical methods to detect and quantify specific substances.[1]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

GHS Hazard Information

| Hazard Code | Statement | Source(s) |

| H315 | Causes skin irritation | [3][5] |

| H319 | Causes serious eye irritation | [3][5] |

| H335 | May cause respiratory irritation | [3][5] |

Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools like a spatula.

-

Skin/Eye Contact: In case of skin contact, wash off immediately with soap and plenty of water.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5] Seek medical attention in both cases.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage Recommendations

To ensure long-term stability and purity, the compound should be stored under the following conditions:

-

Atmosphere: In a tightly sealed container to protect from moisture and air.[2]

-

Location: Store in a dry, dedicated chemical storage area away from incompatible materials.

References

-

This compound Information. Guangzhou Weibo Technology Co., Ltd.3

-

This compound Product Page. CymitQuimica. 4

-

(4-Ethoxyphenyl)(oxo)acetaldehyde hydrate Product Page. Chem-Impex. 1

-

Safety Data Sheet. Sigma-Aldrich. 7

-

This compound Product Page. BLDpharm. 2

-

Safety Data Sheet. Angene Chemical. 5

-

This compound 95% | CAS. Advanced ChemBlocks. 8

-

Safety Data Sheet. Fisher Scientific. 9

-

This compound | 1189873-72-0. Sigma-Aldrich. 10

-

2-(3-Methoxyphenyl)-2-oxoacetaldehyde hydrate | 1172965-47-7. Sigma-Aldrich. 6

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1189873-72-0|this compound|BLD Pharm [bldpharm.com]

- 3. 1189873-72-0,this compound [weeiboo.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 2-(3-Methoxyphenyl)-2-oxoacetaldehyde hydrate | 1172965-47-7 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound 95% | CAS: 1189873-72-0 | AChemBlock [achemblock.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. This compound | 1189873-72-0 [sigmaaldrich.com]

Spectroscopic Characterization of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate, a versatile building block in pharmaceutical and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of published experimental spectra for this specific hydrate, this guide combines theoretical principles, data from analogous compounds, and predicted spectral data to provide a robust analytical framework.

Introduction: The Significance of this compound

This compound (CAS No. 1189873-72-0) belongs to the class of α-keto aldehyde hydrates.[2][3] These compounds are of significant interest due to the dual reactivity of the ketone and hydrated aldehyde functionalities, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The ethoxy group on the phenyl ring further modulates the electronic properties and reactivity of the molecule.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of such compounds in any research or development setting. This guide explains the causal relationships behind the spectroscopic signals, empowering the user to not only understand the data for the title compound but also to apply these principles to related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field strength for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single pulse (zg30).

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled (zgpg30).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts and their assignments for this compound. These predictions are based on established chemical shift ranges for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (Ethyl CH₃) | ~ 1.4 | Triplet (t) | ~ 7.0 | 3H |

| H-b (Ethyl CH₂) | ~ 4.1 | Quartet (q) | ~ 7.0 | 2H |

| H-c (Aromatic) | ~ 7.0 | Doublet (d) | ~ 8.5 | 2H |

| H-d (Aromatic) | ~ 7.9 | Doublet (d) | ~ 8.5 | 2H |

| H-e (Hydrate CH) | ~ 5.5 | Singlet (s) | - | 1H |

| H-f (Hydrate OH) | Variable (broad) | Singlet (s) | - | 2H |

Causality Behind the Shifts:

-

Ethoxy Group (H-a, H-b): The triplet-quartet pattern is characteristic of an ethyl group. The methylene protons (H-b) are deshielded by the adjacent oxygen atom, hence their downfield shift compared to the methyl protons (H-a).

-

Aromatic Protons (H-c, H-d): The aromatic protons appear as two doublets due to the para-substitution pattern. The protons ortho to the electron-donating ethoxy group (H-c) are more shielded than the protons ortho to the electron-withdrawing α-keto-gem-diol group (H-d).

-

Hydrate Protons (H-e, H-f): The methine proton of the gem-diol (H-e) is expected to appear as a singlet. The hydroxyl protons (H-f) are exchangeable, and their chemical shift can vary depending on the solvent, concentration, and temperature. They often appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ethyl CH₃) | ~ 15 |

| C-2 (Ethyl CH₂) | ~ 64 |

| C-3 (Aromatic) | ~ 115 |

| C-4 (Aromatic) | ~ 132 |

| C-5 (Aromatic - C-O) | ~ 164 |

| C-6 (Aromatic - C-C=O) | ~ 128 |

| C-7 (Ketone C=O) | ~ 190 |

| C-8 (Hydrate CH(OH)₂) | ~ 95 |

Expert Insights:

-

The carbonyl carbon of the ketone (C-7) is significantly deshielded and appears far downfield.

-

The carbon of the gem-diol (C-8) is also deshielded due to the two attached oxygen atoms but appears upfield relative to the ketone.

-

The aromatic carbons show a predictable pattern based on the electronic effects of the substituents.

Structural Elucidation Workflow

The following diagram illustrates the logical flow of information from the NMR data to the final structure.

Caption: NMR data interpretation workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrate) | 3500-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Ketone) | ~ 1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretch (Ether & Hydrate) | 1300-1000 | Strong |

Authoritative Grounding: The presence of a strong, broad absorption in the 3500-3200 cm⁻¹ region is a hallmark of O-H stretching in hydrogen-bonded systems, characteristic of the gem-diol in the hydrate form. The strong absorption around 1680 cm⁻¹ is indicative of a conjugated ketone carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

Ionization Technique:

-

Electrospray Ionization (ESI): Suitable for polar molecules, often used with LC-MS.

-

Electron Ionization (EI): A classic technique that provides detailed fragmentation patterns.

Instrument Parameters (Typical for ESI):

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mode: Positive or negative ion mode.

-

Solvent: A mixture of water/acetonitrile or water/methanol with a small amount of formic acid or ammonium acetate.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₁₀H₁₂O₄) is 196.20 g/mol . In mass spectrometry, we would expect to see peaks corresponding to the molecular ion and various fragment ions.

Expected Fragmentation Pathways:

-

Loss of water: [M - H₂O]⁺

-

Alpha-cleavage: Cleavage of the bond between the two carbonyl groups.

-

Cleavage of the ethoxy group: Loss of an ethyl radical or ethylene.

The following diagram illustrates a likely fragmentation pathway.

Caption: Predicted mass spectrometry fragmentation.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by comparing the predicted data with experimentally acquired spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in pharmaceutical development and organic synthesis.

References

(4-Ethoxyphenyl)(oxo)acetaldehyde hydrate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (4-Ethoxyphenyl)(oxo)acetaldehyde Hydrate

Authored by a Senior Application Scientist

This guide provides a detailed overview of the stability and optimal storage conditions for (4-ethoxyphenyl)(oxo)acetaldehyde hydrate (CAS No. 1189873-72-0). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Chemical Profile

(4-Ethoxyphenyl)(oxo)acetaldehyde hydrate is a bifunctional organic compound containing both a ketone and a hydrated aldehyde group. This unique structure makes it a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity is primarily dictated by the α-keto aldehyde moiety, which is known for its susceptibility to various chemical transformations.

The presence of a water molecule in the hydrate form plays a crucial role in the compound's stability. The hydrate exists in equilibrium with its anhydrous aldehyde form. Understanding this equilibrium is fundamental to its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 1189873-72-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃·H₂O | [1][2] |

| Molecular Weight | 196.2 g/mol | [1][2] |

| Appearance | Light yellow crystalline powder | [1][2] |

| Purity (typical) | ≥ 99% (HPLC) | [1] |

The Aldehyde-Hydrate Equilibrium: A Key to Stability

Aldehydes can react reversibly with water to form geminal diols, also known as hydrates.[3][4][5] This equilibrium is a critical factor in the stability of (4-ethoxyphenyl)(oxo)acetaldehyde hydrate.

The anhydrous form of α-keto aldehydes, such as the parent compound phenylglyoxal, is known to be a yellow liquid that can polymerize upon standing.[6][7] The formation of the crystalline hydrate helps to stabilize the molecule and prevent this polymerization.[6][8] The hydrate of phenylglyoxal, a colorless crystalline solid, can be recovered from the anhydrous form by dissolution in water, indicating the favorability of the hydrate form for storage.[6][8]

The equilibrium between the aldehyde and hydrate forms is influenced by electronic factors.[4][9] Electron-withdrawing groups adjacent to the aldehyde carbonyl favor the formation of the stable hydrate.[3][10] In the case of (4-ethoxyphenyl)(oxo)acetaldehyde, the adjacent ketone group acts as a strong electron-withdrawing group, which stabilizes the hydrate.

Figure 1: The reversible equilibrium between the anhydrous aldehyde and its more stable hydrate form. The anhydrous form is susceptible to polymerization.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of (4-ethoxyphenyl)(oxo)acetaldehyde hydrate, the following storage and handling protocols are recommended.

Storage Conditions

The primary factor in maintaining the stability of this compound is temperature control.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 0-8 °C | Low temperatures slow down the rate of potential degradation reactions, including the dehydration to the less stable aldehyde and subsequent polymerization. | [1][2] |

| Atmosphere | Store in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. | Aldehydes can be susceptible to oxidation by atmospheric oxygen, especially in the presence of light or impurities. A sealed container also prevents moisture loss. | [11] |

| Light Exposure | Store in a dark place or in an amber vial. | Aldehydes can undergo photochemical reactions. Protection from light minimizes the risk of light-induced degradation. | |

| Transport | Cold-chain transportation is advised. | To maintain the integrity of the compound from the supplier to the laboratory, a continuous cold chain is necessary. | [12] |

Handling Procedures

Proper handling is crucial to prevent contamination and degradation.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which could alter its hydration state.

-

Inert Atmosphere: For sensitive applications, handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any impurities that could catalyze degradation.

-

Resealing: After use, tightly reseal the container and store it promptly under the recommended conditions.

Figure 2: A decision workflow for the proper storage of (4-ethoxyphenyl)(oxo)acetaldehyde hydrate upon receipt.

Potential Degradation Pathways

While the hydrate form is relatively stable, degradation can occur if the compound is not stored or handled correctly. The primary degradation pathway is likely the loss of water to form the anhydrous aldehyde, which can then undergo further reactions.

-

Polymerization: As with phenylglyoxal, the anhydrous aldehyde form of (4-ethoxyphenyl)(oxo)acetaldehyde is susceptible to polymerization.[6] This can lead to a decrease in purity and reactivity.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if exposed to air and light over extended periods.

-

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield a corresponding alcohol and carboxylic acid. While less common under typical storage conditions, this highlights the importance of avoiding basic contaminants.

Conclusion

The stability of (4-ethoxyphenyl)(oxo)acetaldehyde hydrate is intrinsically linked to maintaining its hydrated state and preventing its conversion to the more reactive anhydrous aldehyde. The key to its preservation is strict temperature control, with a recommended storage temperature of 0-8 °C. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the integrity and purity of this valuable synthetic intermediate for their scientific endeavors.

References

-

Glyoxal, phenyl-. Organic Syntheses Procedure. [Link]

-

Aldehyde. Wikipedia. [Link]

-

Phenylglyoxal. Wikipedia. [Link]

-

Phenylglyoxal | Request PDF. ResearchGate. [Link]

-

Reactions of Aldehydes and Ketones with Water. Chemistry Steps. [Link]

-

Formation of Hydrates from Aldehydes and Ketones. Organic Chemistry Tutor. [Link]

-

Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

-

phenylglyoxal. Organic Syntheses Procedure. [Link]

-

16.08: Hydration of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Aldehyde - Wikipedia [en.wikipedia.org]

- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. 1189873-72-0|2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate|BLD Pharm [bldpharm.com]

Whitepaper: A Mechanistic Exploration of the Reaction Between 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate and Primary Amines

Abstract: This technical guide provides an in-depth analysis of the reaction mechanism between 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate, an α-oxoaldehyde, and primary amines. The discussion progresses from the fundamental principles of carbonyl reactivity and imine formation to advanced considerations of subsequent cyclization reactions that yield valuable nitrogen-containing heterocycles. We will elucidate the step-by-step mechanistic pathway, the critical role of reaction parameters such as pH, and the influence of the reactant's structural features. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-proven experimental protocols to guide laboratory synthesis and analysis.

Introduction to the Reaction System

The Synthetic Utility of α-Oxoaldehydes

α-Oxoaldehydes, also known as glyoxals, are highly versatile bifunctional synthons in organic chemistry. Possessing adjacent aldehyde and ketone carbonyl groups, they exhibit distinct and often selective reactivity, making them valuable precursors for a wide array of molecular architectures. Their reaction with nucleophiles, particularly amines, is a cornerstone for the synthesis of imines, enamines, and a diverse range of nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals and bioactive natural products[1][2][3][4]. Phenylglyoxal, a related compound, has been extensively studied for its reactions with amino acids, highlighting the biological relevance of this chemistry[5][6][7].

Profile of Reactants

-

This compound: This reactant is an aromatic α-oxoaldehyde. In its solid state, and in aqueous solution, the terminal aldehyde group predominantly exists as a geminal diol (hydrate), C₆H₅C(O)CH(OH)₂[7]. This hydration is a reversible equilibrium. The molecule possesses two electrophilic centers: the ketone carbonyl at C2 and the aldehyde (or hydrate) at C1. The 4-ethoxyphenyl group acts as an electron-donating substituent, influencing the electronic properties of both the aromatic ring and the adjacent ketone. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals[8][9].

-

Primary Amines (R-NH₂): As nucleophiles, primary amines are defined by the lone pair of electrons on the nitrogen atom. Their reaction with carbonyl compounds is a fundamental transformation in organic synthesis, leading to the formation of carbon-nitrogen double bonds (imines)[10][11].

Overview of Potential Reaction Pathways

The reaction between 2-(4-ethoxyphenyl)-2-oxoacetaldehyde and a primary amine is not merely a simple condensation. It initiates a cascade of potential transformations. The primary and most fundamental pathway is the formation of an imine, or Schiff base[12][13]. However, the bifunctional nature of the α-oxoaldehyde and the structure of the primary amine can facilitate subsequent intramolecular reactions, most notably cyclizations, to form stable heterocyclic systems.

Core Mechanism: Imine (Schiff Base) Formation

The reaction proceeds via a well-established, acid-catalyzed nucleophilic addition-elimination mechanism. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making the aldehyde carbon the preferential site of initial attack.

Step-by-Step Mechanistic Analysis

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen on the electrophilic aldehyde carbon of the α-oxoaldehyde. This breaks the C=O pi bond, forming a tetrahedral intermediate known as a carbinolamine[10][11].

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine. This step can be facilitated by the solvent or other base/acid species in the mixture.

-

Acid Catalysis and Activation: The hydroxyl group of the carbinolamine is a poor leaving group. In the presence of an acid catalyst, it is protonated to form a good leaving group: water (-OH₂⁺)[10][12].

-

Dehydration: The lone pair on the nitrogen assists in the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as water or another amine molecule) removes the final proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst[10][12].

The Critical Role of pH

The rate of imine formation is highly pH-dependent. The reaction requires a delicate balance:

-

At high pH: There is insufficient acid to protonate the carbinolamine's hydroxyl group, making the elimination of water slow[12][13].

-

At low pH: A significant portion of the primary amine nucleophile becomes protonated to its non-nucleophilic ammonium conjugate acid (R-NH₃⁺), shutting down the initial attack[12]. For these reasons, the reaction is typically fastest and most efficient under weakly acidic conditions, often near a pH of 5[12][13].

Visualization of the Imine Formation Pathway

References

- 1. Oxidative allene amination for the synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Heterocycle synthesis [organic-chemistry.org]

- 3. wiley.com [wiley.com]

- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 10. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, a versatile intermediate in pharmaceutical synthesis.[1] We will delve into the theoretical principles governing its solubility, offer predictive analysis based on its molecular structure, and provide detailed, field-proven protocols for experimental solubility determination. This document is intended to be a practical resource for researchers and scientists in drug development, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for any solubility study. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1189873-72-0 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₄ (or C₁₀H₁₀O₃·H₂O) | [2] |

| Molecular Weight | 196.202 g/mol | [2] |

| Appearance | Light yellow crystalline powder | [1] |

| Storage | Sealed in a dry place at 2-8°C | [4] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to break the solute's crystal lattice.

The "Like Dissolves Like" Principle

This fundamental principle of solubility states that substances with similar polarities are more likely to be soluble in one another.[5] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and the molecule's overall geometry.

Intermolecular Forces at Play

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces to consider are:

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine).[6] Compounds that can act as hydrogen bond donors or acceptors will have enhanced solubility in protic solvents (e.g., alcohols, water) that can also participate in hydrogen bonding.

-

Dipole-Dipole Interactions: Polar molecules have permanent dipoles. The positive end of one molecule is attracted to the negative end of another, leading to these interactions.

-

London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules. They arise from temporary fluctuations in electron distribution.

The Role of Crystal Lattice Energy

For a solid to dissolve, the energy released from the solvation of its constituent molecules must be sufficient to overcome the energy holding them together in the crystal lattice.[7] A high crystal lattice energy can significantly hinder solubility, even if the solute and solvent have similar polarities.

Structural Analysis and Predicted Solubility of this compound

By examining the molecular structure of this compound, we can predict its solubility behavior in various organic solvents.

Molecular Structure:

Caption: Molecular structure of this compound highlighting key functional groups.

Analysis of Functional Groups and Polarity

-

Aromatic Ring and Ethyl Group: The ethoxyphenyl group contains a benzene ring and an ethyl chain, which are nonpolar and will contribute to solubility in nonpolar solvents.

-

Ether Linkage (-O-): The ether group is moderately polar and can act as a hydrogen bond acceptor.

-

α-Keto-Aldehyde Hydrate Moiety: This is the most polar part of the molecule. The ketone's carbonyl group is a strong hydrogen bond acceptor. The aldehyde is present as a hydrate (a geminal diol), which introduces two hydroxyl (-OH) groups. These hydroxyl groups can act as both hydrogen bond donors and acceptors, significantly increasing the molecule's polarity and its potential for hydrogen bonding.[8]

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. These solvents can engage in hydrogen bonding with the hydroxyl groups of the hydrate and the carbonyl and ether oxygens. The "like dissolves like" principle strongly applies here.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): Good to moderate solubility is predicted. These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydrate's hydroxyl groups.[7][9] However, the lack of hydrogen bond donating ability in the solvent might result in slightly lower solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The highly polar α-keto-aldehyde hydrate moiety will dominate the molecule's overall character, making it immiscible with nonpolar solvents. The nonpolar ethoxyphenyl group is not large enough to overcome the polarity of the rest of the molecule.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, experimental determination is essential for obtaining accurate solubility data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[10] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

The Shake-Flask Method: A Step-by-Step Protocol

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Steps:

-

Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the undissolved solid to settle. For finer particles, centrifugation may be necessary.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilution: If the concentration is expected to be high, dilute the filtered sample with the solvent to bring it within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method.

Analytical Quantification Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of a dissolved compound.[9]

Example HPLC Method for this compound:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.[11]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set at a wavelength where the compound has maximum absorbance (λmax). Given the aromatic ring, a λmax in the range of 250-280 nm is expected.[12][13]

-

Quantification: Create a standard curve by injecting known concentrations of the compound and plotting peak area versus concentration.[14] The concentration of the unknown sample can then be determined from its peak area using the calibration curve.

4.2.2. UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, suitable for compounds with a strong chromophore, such as the aromatic ring in the target molecule.[3]

Procedure:

-

Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum to find the wavelength of maximum absorbance.

-

Create a Standard Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration.[15][16]

-

Measure Sample Absorbance: Measure the absorbance of the (appropriately diluted) filtered sample from the shake-flask experiment.

-

Calculate Concentration: Use the equation of the line from the standard curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the sample.

High-Throughput Solubility Screening

In early drug discovery, where a large number of compounds need to be evaluated quickly, high-throughput solubility screening methods are often employed. These methods typically measure kinetic solubility , which is the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).[17] While kinetic solubility values can differ from thermodynamic solubility, they provide a rapid assessment for ranking and prioritizing compounds.[11]

Common high-throughput methods include nephelometry (which measures light scattering from precipitated particles) and automated systems that use smaller volumes and parallel processing.[17]

Data Reporting and Interpretation

For scientific integrity, it is crucial to report solubility data with sufficient detail.

Caption: Key parameters to report for solubility measurements.

When interpreting solubility data, it is important to consider whether the measured value represents thermodynamic or kinetic solubility, as this will impact its application in different stages of drug development.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical research and development. This guide has provided a comprehensive framework for understanding and determining its solubility, from theoretical predictions based on its molecular structure to detailed experimental protocols. By applying the principles and methods outlined herein, researchers can confidently select appropriate solvents, optimize reaction and purification conditions, and lay a solid foundation for the successful formulation of new drug candidates.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]

-

Mettler Toledo. (2022, October 27). Step-by-Step Guide to Using EasyPlus UV/VIS Spectrophotometers. [Video]. YouTube. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

Two methods for preparing a standard curve. (2020, October 26). [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Reddit. (2022, May 7). Determination of maximum solubility?. r/OrganicChemistry. Retrieved from [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Biology LibreTexts. (2023, January 17). 1.8: Serial Dilutions and Standard Curve. Retrieved from [Link]

-

ResearchGate. (2019, March 3). UV-Visible Determination of Synthetic Compound 1-Phenyl Naphthalene and Extracted Plant Lignans Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

-

Lambert Academic Publisher. (2022, June 9). UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

ULTRAVIOLET SPECTROSCOPY (PART-5, PPT-6). (n.d.). Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

LookChem. (n.d.). This compound (CAS No. 1189873-72-0) Suppliers. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(4-Hydroxyphenoxy)phenyl]-2-oxoacetaldehyde. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound (CAS No. 1189873-72-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. 1189873-72-0|this compound|BLD Pharm [bldpharm.com]

- 5. bcbn.org [bcbn.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 10. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, a versatile chemical intermediate. While the specific historical discovery of this compound is not extensively documented in readily available literature, this paper constructs its scientific narrative through an analysis of its chemical properties, a detailed exploration of its logical synthetic pathway, and its contemporary applications. This guide serves as a critical resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering in-depth procedural knowledge and contextual understanding of this valuable building block.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, also known as 4-Ethoxyphenylglyoxal hydrate, is a solid, light yellow crystalline powder.[1] It belongs to the class of aromatic alpha-ketoaldehydes, characterized by the presence of both a ketone and an aldehyde functional group on adjacent carbon atoms. This arrangement of functional groups imparts a high degree of reactivity, making it a valuable precursor in a variety of chemical transformations. The hydrate form enhances its stability and handling properties.[1]

While the exact date and context of its initial synthesis are not prominently recorded, its emergence is logically situated within the broader history of research into phenylglyoxal and its derivatives. These compounds have long been recognized for their utility in organic synthesis and as probes in biochemical studies. The ethoxy substitution on the phenyl ring of the title compound modifies its electronic and steric properties, offering specific advantages in the synthesis of targeted molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 1189873-72-0 | [1] |

| Molecular Formula | C10H12O4 (hydrate form) | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |

The Logical Synthesis Pathway: The Riley Oxidation

The most established and widely employed method for the synthesis of α-ketoaldehydes from the corresponding acetophenones is the Riley oxidation, which utilizes selenium dioxide (SeO2) as the oxidizing agent.[3][4] This reaction is highly efficient for the oxidation of an α-methylene group adjacent to a carbonyl group to yield a 1,2-dicarbonyl compound.[4][5] Given the extensive literature on this transformation for a wide range of substituted acetophenones, it is the most logical and scientifically sound method for the preparation of this compound from 4-ethoxyacetophenone.

Reaction Mechanism

The mechanism of the Riley oxidation involves an initial ene reaction between the enol form of the acetophenone and selenium dioxide, followed by a[5][6]-sigmatropic rearrangement. Subsequent hydrolysis yields the desired 1,2-dicarbonyl compound and elemental selenium.

Caption: Proposed mechanism for the Riley oxidation of 4-ethoxyacetophenone.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for similar compounds.[7]

Materials:

-

4-Ethoxyacetophenone

-

Selenium Dioxide (SeO2)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add selenium dioxide (1.1 eq). To this, add a 10:1 mixture of 1,4-dioxane and water.

-

Dissolution: Gently heat the mixture to 50-60°C with stirring until the selenium dioxide has completely dissolved.

-

Addition of Starting Material: Add 4-ethoxyacetophenone (1.0 eq) to the reaction mixture in one portion.

-

Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a black precipitate of elemental selenium is indicative of the reaction proceeding.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium. Wash the selenium precipitate with a small amount of hot dioxane to recover any adsorbed product.

-

Purification and Hydration: Combine the filtrate and the washings. Remove the dioxane and water under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography. To obtain the hydrate, dissolve the purified product in a minimal amount of hot water and allow it to crystallize upon cooling.

-

Isolation: Collect the crystalline this compound by filtration, wash with a small amount of cold water, and dry under vacuum.

Applications in Research and Industry

This compound is a versatile building block with applications in several areas of chemical science.

Pharmaceutical Synthesis

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals.[1] Its dicarbonyl functionality allows for the construction of various heterocyclic systems, which are common scaffolds in drug molecules. It is particularly useful in the development of anti-inflammatory and analgesic drugs.[1]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate (CAS No. 1189873-72-0), a key building block in pharmaceutical research and organic synthesis. As a Senior Application Scientist, the following protocols are synthesized from established safety data, chemical reactivity principles, and field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.

Understanding the Hazard Profile

This compound is a solid, light yellow crystalline powder that, while versatile in its applications, presents a distinct set of health hazards that must be managed with appropriate precautions.[1] Its hazard profile, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is consistently reported by multiple suppliers.[2][3][4][5]

GHS Classification and Associated Risks

A thorough understanding of the GHS classifications is the foundation of a robust safety protocol. This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed. This indicates acute oral toxicity. Ingestion can lead to adverse health effects.

-

H315: Causes skin irritation. [3][4] Direct contact with the skin can cause inflammation, redness, and discomfort.

-

H319: Causes serious eye irritation. [3][4] Contact with the eyes can result in significant irritation and potential damage.

-

H335: May cause respiratory irritation. [3][4] Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.

The presence of the "Exclamation Mark" pictogram (GHS07) on supplier labels visually communicates these irritant and acute toxicity hazards.[5]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Data synthesized from multiple chemical supplier safety information.[2][3][4][5] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive in handling any hazardous chemical is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

The Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the handler from the hazard.

-

Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is critical to mitigate the risk of inhaling the dust, which can cause respiratory irritation.[4] The fume hood's exhaust ventilation will capture and remove airborne particles.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dusts that might escape primary containment.

Mandatory Personal Protective Equipment (PPE)

Where engineering controls cannot eliminate all risk of exposure, PPE is required. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[6]

-

Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and potential splashes.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[6]

-

Hand Protection: Given that this compound causes skin irritation, appropriate chemical-resistant gloves are essential.[4] Nitrile or butyl rubber gloves are recommended for handling aldehydes and ketones and should be inspected for any signs of degradation or punctures before use.[6] Always wash hands thoroughly with soap and water after removing gloves.

-

Protective Clothing: A standard laboratory coat should be worn at all times to protect against skin contact. For larger scale operations, a chemical-resistant apron may be necessary.[7] Closed-toe shoes are a baseline requirement in any laboratory setting.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the chemical's integrity.

Prudent Handling Practices

-

Avoid Dust Formation: This compound is a solid powder, making dust generation a primary concern.[1] Handle the material gently to minimize the creation of airborne dust.

-

Inert Atmosphere: While not explicitly stated for this specific hydrate, aldehydes as a class can be sensitive to air and may form explosive peroxides upon prolonged contact.[8][9] For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is a prudent practice.

-

Grounding and Bonding: For operations involving large quantities of the powder where static electricity could be generated, ensure that containers and equipment are properly grounded and bonded to prevent static discharge, which could be an ignition source for flammable solvents used in conjunction with the compound.[10]

Storage Requirements

Proper storage is crucial for both safety and maintaining the quality of the reagent.

-

Temperature: Store in a cool, dry place.[2] Suppliers recommend refrigerated storage between 2-8°C.[1][2]

-

Container: Keep the container tightly sealed to prevent moisture absorption and potential reaction with air.[3]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids, as these can trigger vigorous reactions with aldehydes and ketones.[8]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical to minimizing harm.

First Aid Measures

The following first aid measures are based on the known hazards of the compound and general best practices for chemical exposures.[11][12]

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[4][11]

-

Skin Contact: If the compound comes into contact with the skin, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] If irritation persists, seek medical attention.

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet or product label to the medical personnel.[4]

Spill Response

For a minor spill of solid this compound in a controlled laboratory setting:

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Evacuate: If necessary, evacuate the immediate area.

-

PPE: Don the appropriate personal protective equipment as outlined in Section 2.2.

-

Containment: Prevent the spread of the dust.

-

Cleanup: Carefully sweep the solid material into a designated waste container, avoiding the generation of dust.[14] A wet paper towel can be used to wipe the area after the bulk of the material has been removed.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: All cleanup materials should be placed in a sealed, labeled container for disposal as hazardous waste.

For a major spill, evacuate the area and contact your institution's emergency response team.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste material, including contaminated PPE and cleanup supplies, in a clearly labeled, sealed container.

-

Disposal Protocol: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.[8]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, from procurement to disposal.

Caption: Safe Handling Workflow for this compound.

References

- BLDpharm. (n.d.). This compound.

- Guangzhou Weibo Technology Co., Ltd. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Fisher Scientific. (2015, March 19). Safety Data Sheet: Acetaldehyde.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetaldehyde.

- National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards.

- Clarkson University. (n.d.). Chemical Spill Procedures.

- SpillFix. (n.d.). Recommended Spill Clean Up Procedure.

- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.

- Sigma-Aldrich. (n.d.). This compound.

- Chem-Impex. (n.d.). (4-Ethoxyphenyl)(oxo)acetaldehyde hydrate.

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.

- University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.

- Hazmat School. (2022, December 7). How to Properly Clean Up a Hazardous Spill.

- Angene Chemical. (2025, January 7). Safety Data Sheet.

- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

- Acros Organics. (2024, August 23). Acetaldehyde - Safety Data Sheet.

- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

- BLD Pharmatech. (n.d.). Safety Data Sheet BD626815.

- Chemtek, Inc. (2019, December 11). Decoding SDS Series Section 4: First-Aid Measures.

- BLDpharm. (n.d.). 2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate.

- Carl Roth. (n.d.). Safety Data Sheet: Acetaldehyde.

- PubChem. (2021). GHS Classification Summary (Rev. 9, 2021).

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Amaybio. (n.d.). This compound.

- Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). First Aid for Chemical Exposures.

- Sigma-Aldrich. (n.d.). 2-(3-Methoxyphenyl)-2-oxoacetaldehyde hydrate.

- University of North Texas. (2025, May). Chemical Hygiene Plan.

- Parchem. (n.d.). 2-Oxo-2-(4-propoxyphenyl)acetaldehyde hydrate.

- Lead Sciences. (n.d.). 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate.

- BLD Pharm. (n.d.). 2-(4-Hydroxyphenyl)-2-oxoacetaldehyde.

- BLDpharm. (n.d.). 2-(4-Hydroxyphenyl)-2-oxoacetaldehyde hydrate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1189873-72-0|this compound|BLD Pharm [bldpharm.com]

- 3. 1189873-72-0,this compound [weeiboo.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 2-(3-Methoxyphenyl)-2-oxoacetaldehyde hydrate | 1172965-47-7 [sigmaaldrich.com]

- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 8. nj.gov [nj.gov]

- 9. web.stanford.edu [web.stanford.edu]

- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. chemtekinc.com [chemtekinc.com]

- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 14. ehs.utk.edu [ehs.utk.edu]

theoretical studies on 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate

An In-Depth Technical Guide to the Theoretical Exploration of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate

Abstract

This guide provides a comprehensive theoretical analysis of this compound, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1] As a Senior Application Scientist, this document moves beyond mere data reporting to offer a causal explanation of the computational methodologies employed. We delve into the molecule's structural, electronic, and spectroscopic properties using Density Functional Theory (DFT) as our primary investigative tool. The narrative is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's behavior at a quantum-mechanical level. Key analyses include conformational stability, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and the prediction of spectroscopic signatures (IR, NMR, UV-Vis), which are critical for both validating theoretical models and guiding experimental work. Each protocol is presented as a self-validating system, grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness.

Introduction: The Scientific Imperative

This compound (CAS No. 1189873-72-0) is a bifunctional organic molecule featuring a phenylglyoxal core modified with an ethoxy group.[2] In its hydrated form, the geminal diol structure offers unique solubility and reactivity profiles, making it a valuable building block in organic synthesis.[1] Its utility as an intermediate is noted in the development of anti-inflammatory and analgesic drugs, highlighting its relevance in medicinal chemistry.[1]

While experimental synthesis and application are established, a deep understanding of a molecule's intrinsic properties—its most stable three-dimensional shape, its electronic landscape, and how it interacts with electromagnetic radiation—is paramount for rational drug design and materials engineering. Theoretical and computational studies provide this insight in silico, offering a powerful, cost-effective complement to traditional laboratory work. By modeling the molecule at the quantum level, we can predict its reactivity, stability, and spectral characteristics before a single reagent is measured. This guide elucidates the application of these theoretical methods to the title compound, providing a roadmap for its computational investigation.

Foundational Computational Strategy: Density Functional Theory (DFT)

The bedrock of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT strikes an optimal balance between computational cost and accuracy by calculating the electron density of a system rather than the complex wavefunction of each individual electron. For our analysis, the B3LYP hybrid functional is selected. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of electronic structure for a wide range of organic molecules. This is paired with a Pople-style basis set, 6-311++G(d,p), which offers sufficient flexibility with diffuse functions (++) and polarization functions (d,p) to accurately model non-covalent interactions and electron distribution, particularly around electronegative oxygen atoms.[3]

Experimental Protocol: Geometry Optimization and Frequency Analysis

The following protocol outlines the essential first steps for any theoretical analysis of the title compound. The objective is to find the molecule's lowest energy conformation, which represents its most stable structure, and to confirm it is a true minimum on the potential energy surface.

-

Input Structure Generation: Construct a 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure a plausible initial geometry for the geminal diol and the ethoxy group orientation.

-

Geometry Optimization:

-

Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the calculation type as Opt (Optimization).

-

Define the level of theory: B3LYP/6-311++G(d,p).

-

The software will iteratively adjust the molecular geometry to find the configuration with the minimum electronic energy.

-

-

Frequency Analysis:

-

Using the optimized geometry from the previous step, perform a subsequent calculation.

-

Specify the calculation type as Freq (Frequency).

-

Use the same level of theory: B3LYP/6-311++G(d,p).

-

Validation: A successfully optimized minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

-

-

Thermochemical Analysis: The output of the frequency calculation also provides crucial thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for predicting reaction thermodynamics.

Below is a visualization of this core computational workflow.

Molecular Geometry and Structural Insights

Upon successful geometry optimization, the resulting structure provides precise bond lengths, bond angles, and dihedral angles.

-

Aromatic System: The C-C bond lengths within the benzene ring are expected to be approximately 1.39 Å, intermediate between a pure single and double bond, confirming aromatic conjugation.[3]

-

Geminal Diol: The C-O and O-H bond lengths of the diol group are critical. The tetrahedral geometry around the central carbon atom is a key feature of the hydrated form.

-

Ethoxy Group: The C-O-C bond angle of the ether linkage and the rotational conformation of the ethyl group influence the molecule's overall shape and steric profile.

A detailed comparison of these calculated parameters with experimental crystallographic data, if available, serves as a primary validation of the chosen theoretical model.

| Parameter | Expected Theoretical Value (Å) | Justification |

| Benzene Ring C-C | ~1.39 | Aromatic delocalization.[3] |

| C=O (Ketone) | ~1.22 | Standard carbonyl double bond. |

| C-O (Diol) | ~1.42 | Typical C-O single bond length. |

| C-O (Ether) | ~1.37 | Shortened due to resonance with the phenyl ring. |

| O-H (Diol) | ~0.97 | Standard hydroxyl bond length. |

Table 1: Predicted key bond lengths based on DFT calculations and established chemical principles.

Electronic Landscape: Reactivity and Stability

The electronic properties of a molecule govern its reactivity. DFT provides powerful tools to visualize and quantify these characteristics.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[4] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability.[5]

-

Large HOMO-LUMO Gap: Implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[4]

-

Small HOMO-LUMO Gap: Suggests the molecule is more reactive and prone to electronic transitions, which has implications for its color (UV-Vis absorption) and reactivity.[5]

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-phenyl ring system, while the LUMO will likely be centered on the electron-deficient dicarbonyl moiety.

Global Reactivity Descriptors

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[4][6]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |